5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile
Description
Properties
Molecular Formula |
C16H15FN2O |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C16H15FN2O/c1-20-9-8-19-16-7-4-13(10-14(16)11-18)12-2-5-15(17)6-3-12/h2-7,10,19H,8-9H2,1H3 |
InChI Key |
XYIDESRKIPSJDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Biological Activity
5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile, also known by its CAS number 2059947-27-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 270.30 g/mol
Anticancer Properties
Research has indicated that compounds similar to 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile exhibit significant anticancer activities. For instance, studies on quinazoline derivatives have shown that modifications in the phenyl moiety can lead to enhanced antiproliferative effects against various cancer cell lines. The presence of fluorine in the structure is known to improve bioavailability and efficacy in targeting specific receptors, such as the epidermal growth factor receptor (EGFR) .
Table 1: Antiproliferative Activity Comparison
| Compound | Cell Line | IC (nM) | Reference Drug | Reference IC (nM) |
|---|---|---|---|---|
| 5-(4-Fluorophenyl)-... | HepG2 | X | Afatinib | Y |
| Quinazoline Derivative A | MCF-7 | Z | Gefitinib | W |
Note: Values for IC are hypothetical and should be replaced with actual data from relevant studies.
The mechanism by which 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile exerts its biological effects may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression, including EGFR and VEGFR .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Targeting Tumor Microenvironment : The compound may also interact with components of the tumor microenvironment, enhancing its therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on EGFR Inhibition : A recent study demonstrated that compounds with similar structures exhibit potent inhibitory activity against mutant forms of EGFR, which are prevalent in various cancers .
- In Vivo Efficacy : In animal models, certain derivatives showed a marked reduction in tumor growth compared to control groups, indicating strong therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DGAT2 Inhibitors
- DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]-1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile): Structural Differences: Contains a pyridinylethyl-thiazolyl moiety instead of the methoxyethylamino group. Functional Impact: The bromine atom and thiazole ring enhance DGAT2 inhibition specificity (IC₅₀ = 12 nM), whereas the methoxyethyl group in the target compound may reduce off-target effects . Pharmacokinetics: Higher logP (4.2 vs. 2.8) due to bromine, leading to slower renal clearance .
Antimalarial Quinazoline Derivatives
- C-07 (3-(((2-((4-fluorophenyl)amino)-6,7-dimethoxyquinazolin-4-yl)amino)methyl)benzonitrile): Structural Differences: Features a quinazoline core linked to benzonitrile, unlike the simpler benzonitrile scaffold of the target compound. Functional Impact: Targets Plasmodium falciparum DHODH (Pf-DHODH) with IC₅₀ = 0.8 µM, whereas the target compound’s activity remains uncharacterized . Solubility: Reduced aqueous solubility (0.12 mg/mL) compared to the target compound’s predicted solubility (1.5 mg/mL) due to the quinazoline moiety .
Pyrazolo-Pyrido-Pyrimidinone Derivatives
- D718-1469 (2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile): Structural Differences: Incorporates a fused heterocyclic system instead of the methoxyethylamino group. Functional Impact: Exhibits kinase inhibition (PAK1 IC₅₀ = 9 nM) due to the planar heterocycle, contrasting with the target compound’s unknown targets . Metabolic Stability: Higher microsomal stability (t₁/₂ = 45 min) attributed to the rigid structure .
Data Table: Structural and Functional Comparison
*Predicted using ChemAxon software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
